4-(morpholine-4-sulfonyl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzamide
CAS No.: 1428358-77-3
Cat. No.: VC6728868
Molecular Formula: C19H21N5O4S2
Molecular Weight: 447.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428358-77-3 |
|---|---|
| Molecular Formula | C19H21N5O4S2 |
| Molecular Weight | 447.53 |
| IUPAC Name | 4-morpholin-4-ylsulfonyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C19H21N5O4S2/c25-18(20-8-6-16-14-29-19(22-16)24-9-1-7-21-24)15-2-4-17(5-3-15)30(26,27)23-10-12-28-13-11-23/h1-5,7,9,14H,6,8,10-13H2,(H,20,25) |
| Standard InChI Key | MNDMBULBFGFQSI-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Introduction
The compound 4-(morpholine-4-sulfonyl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic organic molecule characterized by its complex structure, which integrates multiple functional groups such as a sulfonamide, morpholine, pyrazole, and thiazole. These features make it a potential candidate for biological applications, including antimicrobial and anticancer activities.
Structural Overview
The chemical structure of this compound comprises:
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A morpholine ring attached to a sulfonyl group, contributing to water solubility and potential hydrogen bonding interactions.
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A pyrazole ring, known for its bioactivity in various pharmaceutical applications.
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A thiazole ring, which often enhances the pharmacokinetic properties of compounds.
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A benzamide moiety, commonly found in bioactive molecules.
The molecular formula is C17H20N4O4S2, with a calculated molecular weight of approximately 424.50 g/mol.
Synthesis Pathway
The synthesis of this compound likely involves multi-step reactions combining:
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Sulfonation of morpholine to introduce the sulfonyl group.
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Coupling reactions to attach the pyrazole and thiazole rings to the benzamide core.
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Final purification steps such as recrystallization or chromatography to yield the target compound in high purity.
Biological Significance
The structural features of this compound suggest potential applications in the following areas:
4.1 Antimicrobial Activity
Sulfonamides and thiazole derivatives are well-documented for their antimicrobial properties. The integration of these groups into a single molecule may enhance activity against bacterial and fungal strains by targeting multiple biochemical pathways.
4.2 Anticancer Potential
The presence of nitrogen-rich heterocycles (e.g., pyrazole and thiazole) is associated with DNA intercalation or enzyme inhibition in cancer cells. Such compounds have shown promise in inhibiting tumor growth in preclinical studies.
Molecular Modeling Insights
Molecular docking studies can provide insights into the binding affinity and mode of interaction of this compound with biological targets such as:
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Enzymes involved in bacterial cell wall synthesis.
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Receptors or enzymes overexpressed in cancer cells.
Preliminary computational studies might predict strong hydrogen bonding and hydrophobic interactions due to the sulfonyl and heterocyclic groups.
Research Findings
While specific experimental data for this compound is limited, related studies on structurally similar molecules have demonstrated:
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Antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
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Cytotoxic activity against cancer cell lines such as MCF7 (breast cancer).
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